molecular formula C7H13NO B2984158 7-Azabicyclo[2.2.1]heptan-1-ylmethanol CAS No. 1373504-13-2

7-Azabicyclo[2.2.1]heptan-1-ylmethanol

Cat. No.: B2984158
CAS No.: 1373504-13-2
M. Wt: 127.187
InChI Key: BUBVVQHRVJCXFR-UHFFFAOYSA-N
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Description

7-Azabicyclo[2.2.1]heptan-1-ylmethanol: is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic framework

Scientific Research Applications

Chemistry: 7-Azabicyclo[2.2.1]heptan-1-ylmethanol is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its bicyclic structure may allow it to interact uniquely with enzymes and receptors.

Medicine: The compound is investigated for its potential pharmacological properties. Its structure suggests it could be a candidate for drug development, particularly in the field of neuropharmacology.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications requiring specific chemical functionalities.

Safety and Hazards

The compound is classified under GHS07 for safety and hazards . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Azabicyclo[2.2.1]heptan-1-ylmethanol typically involves the reduction of 7-Azabicyclo[2.2.1]heptan-1-one using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 7-Azabicyclo[2.2.1]heptan-1-ylmethanol can undergo oxidation to form 7-Azabicyclo[2.2.1]heptan-1-one.

    Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

    Oxidation: 7-Azabicyclo[2.2.1]heptan-1-one.

    Reduction: Various reduced derivatives of the parent compound.

    Substitution: Substituted derivatives with different functional groups replacing the hydroxyl group.

Comparison with Similar Compounds

    7-Azabicyclo[2.2.1]heptane: A structurally similar compound without the hydroxyl group.

    7-Azabicyclo[2.2.1]heptan-1-one: The oxidized form of 7-Azabicyclo[2.2.1]heptan-1-ylmethanol.

Uniqueness: this compound is unique due to the presence of the hydroxyl group, which imparts different chemical reactivity and potential biological activity compared to its analogs. The hydroxyl group allows for additional hydrogen bonding and can be a site for further chemical modifications.

Properties

IUPAC Name

7-azabicyclo[2.2.1]heptan-1-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-5-7-3-1-6(8-7)2-4-7/h6,8-9H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBVVQHRVJCXFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1N2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373504-13-2
Record name 7-azabicyclo[2.2.1]heptan-1-ylmethanol
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